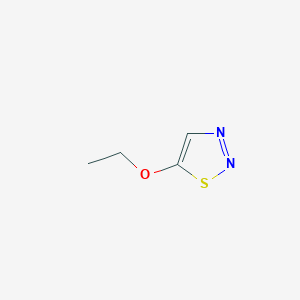
2-(Pyrrolidin-1-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidin-1-yl)benzohydrazide is an organic compound with the molecular formula C11H15N3O. It features a benzohydrazide moiety linked to a pyrrolidine ring, making it a versatile molecule in various chemical and biological applications. The compound is known for its potential in medicinal chemistry due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)benzohydrazide typically involves the reaction of benzohydrazide with pyrrolidine under controlled conditions. One common method includes the condensation of benzohydrazide with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrrolidin-1-yl)benzohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new hydrazide derivatives with different functional groups .
Applications De Recherche Scientifique
2-(Pyrrolidin-1-yl)benzohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other hydrolases.
Medicine: Explored for its antimicrobial, antitumor, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-(Pyrrolidin-1-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, its hydrazide moiety allows it to act as a nucleophile, forming covalent bonds with electrophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: A structural analog with a lactam ring, known for its antitumor activity.
Pyrrolidine-2,5-dione: Another analog with a diketone structure, used in the synthesis of various pharmaceuticals.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, commonly used in asymmetric synthesis.
Uniqueness
2-(Pyrrolidin-1-yl)benzohydrazide is unique due to its combination of a benzohydrazide moiety and a pyrrolidine ring. This structural feature provides it with distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form stable complexes with metal ions and act as a nucleophile makes it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
2-pyrrolidin-1-ylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-13-11(15)9-5-1-2-6-10(9)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8,12H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIHGPBSQKFWSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoylamino]piperidine-1-carboxylate](/img/structure/B2987913.png)
![3-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2987915.png)


![3,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2987919.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2987923.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid](/img/structure/B2987925.png)
![5-{[(4-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2987926.png)



